

Application Note: High-Resolution Mass Spectrometry for the Identification of Glibenclamide Metabolites

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Compound of Interest

Compound Name: *3-cis-Hydroxyglibenclamide*

Cat. No.: B600857

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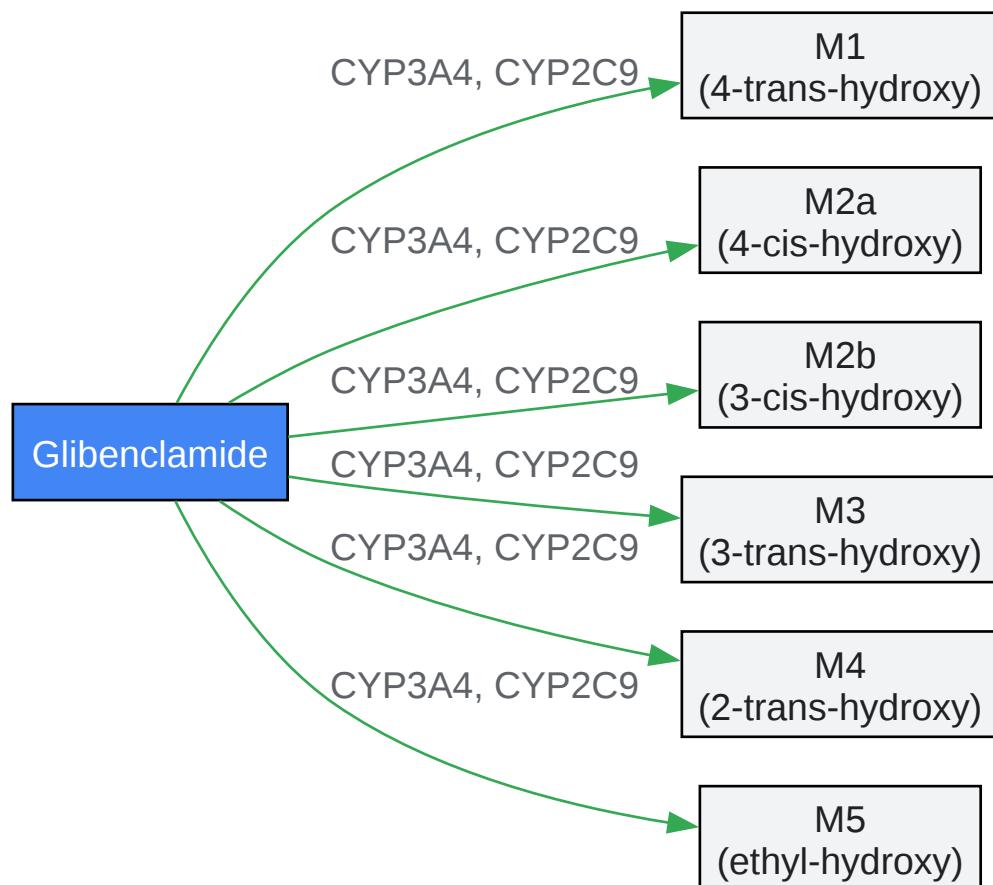
Introduction

Glibenclamide (also known as glyburide) is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus. A thorough understanding of its metabolic fate is crucial for drug development, pharmacokinetic and pharmacodynamic (PK/PD) studies, and ensuring therapeutic efficacy and safety. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful platform for the sensitive and specific identification and characterization of drug metabolites. This application note provides a detailed protocol for the identification of glibenclamide metabolites in biological matrices using LC-HRMS.

Metabolic Pathway of Glibenclamide

Glibenclamide undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, with CYP3A4 and CYP2C9 playing significant roles.^{[1][2]} The primary metabolic transformations involve hydroxylation of the cyclohexyl ring, leading to the formation of several active metabolites. The major metabolites include 4-trans-hydroxycyclohexyl glibenclamide (M1) and 3-cis-hydroxycyclohexyl glibenclamide (M2b).^{[3][4]} Other identified metabolites include 4-cis-hydroxycyclohexyl glibenclamide (M2a), 3-trans-hydroxycyclohexyl

glibenclamide (M3), 2-trans-hydroxycyclohexyl glibenclamide (M4), and ethyl hydroxycyclohexyl glibenclamide (M5).[4][5][6]

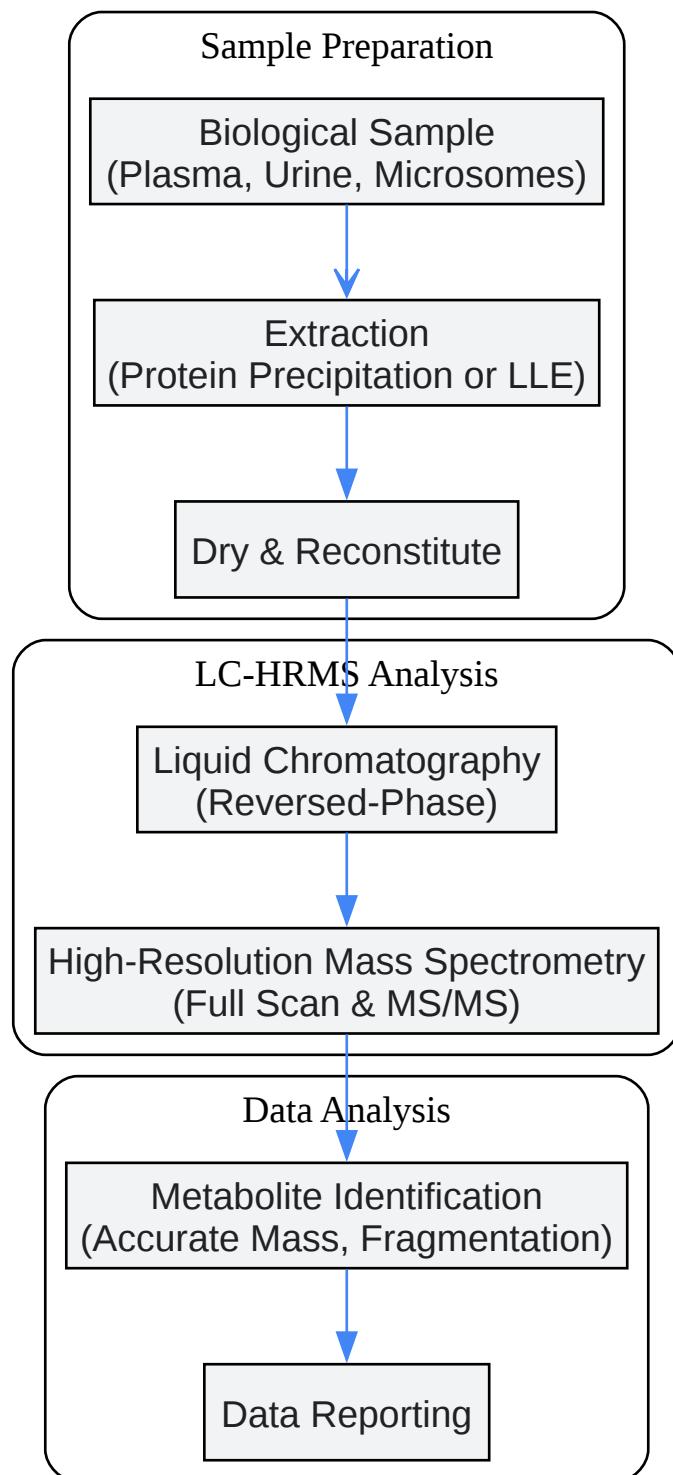


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Glibenclamide Metabolic Pathway

Experimental Workflow

The overall workflow for the identification of glibenclamide metabolites involves sample preparation to extract the analytes from the biological matrix, followed by separation using liquid chromatography and subsequent detection and structural elucidation by high-resolution mass spectrometry.

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LC-HRMS Workflow for Metabolite ID

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix. Protein precipitation is a rapid and effective method for plasma and serum samples, while liquid-liquid extraction (LLE) can also be employed for cleaner extracts.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

- To 100 μ L of plasma or serum in a microcentrifuge tube, add 400 μ L of ice-cold acetonitrile.
[\[7\]](#)
- Vortex the mixture vigorously for 1 minute to precipitate the proteins.
- Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.

Protocol 2: Liquid-Liquid Extraction for Urine Samples

- To 500 μ L of urine in a glass tube, add 50 μ L of internal standard solution (e.g., deuterated glibenclamide).
- Add 2 mL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 4,000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Repeat the extraction with another 2 mL of ethyl acetate.
- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the initial mobile phase.
- Vortex and transfer to an autosampler vial.

Liquid Chromatography

A reversed-phase C18 column is typically used for the separation of glibenclamide and its metabolites.

Parameter	Recommended Condition
Column	C18, 2.1 x 100 mm, 1.8 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Gradient	5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate
Column Temperature	40°C
Injection Volume	5 μ L

High-Resolution Mass Spectrometry

HRMS is performed in positive electrospray ionization (ESI+) mode. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire both full scan and fragmentation data.

Parameter	Recommended Setting
Ionization Mode	ESI+
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temperature	350°C
Full Scan m/z Range	100 - 1000
Resolution	70,000 FWHM
MS/MS Acquisition	Data-Dependent Acquisition (TopN, where N=5-10)
Collision Energy	Stepped (e.g., 15, 30, 45 eV) or optimized for individual metabolites

Data Presentation: Quantitative Data Summary

The following tables summarize the key mass spectrometric data for glibenclamide and its major metabolites.

Table 1: Precursor Ion Information

Compound	Chemical Formula	Monoisotopic Mass (Da)	[M+H] ⁺ m/z	[M+Na] ⁺ m/z
Glibenclamide	C ₂₃ H ₂₈ ClN ₃ O ₅ S	493.1469	494.1543	516.1363[8]
M1-M4 (Hydroxylated)	C ₂₃ H ₂₈ ClN ₃ O ₆ S	509.1418	510.1492	532.1312
M5 (Ethyl-hydroxylated)	C ₂₃ H ₂₈ ClN ₃ O ₆ S	509.1418	510.1492	532.1312

Table 2: Product Ion Fragmentation Data (MS/MS)

Precursor Ion (m/z)	Compound	Major Product Ions (m/z)	Putative Fragment Structure
494.1543	Glibenclamide	369.0911[4][9][10][11]	[C ₁₅ H ₁₈ CIN ₂ O ₄ S] ⁺
169.0427	[C ₈ H ₈ ClO ₂] ⁺		
510.1492	M1-M4	369.0911	[C ₁₅ H ₁₈ CIN ₂ O ₄ S] ⁺
185.0376	[C ₈ H ₈ ClO ₃] ⁺		
510.1492	M5	385.0860	[C ₁₅ H ₁₈ CIN ₂ O ₅ S] ⁺

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Conclusion

This application note provides a comprehensive framework for the identification of glibenclamide metabolites using high-resolution mass spectrometry. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the tabulated quantitative data, serve as a valuable resource for researchers in drug metabolism and related fields. The application of these methods will facilitate a deeper understanding of the biotransformation of glibenclamide, contributing to the development of safer and more effective therapeutic strategies.

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